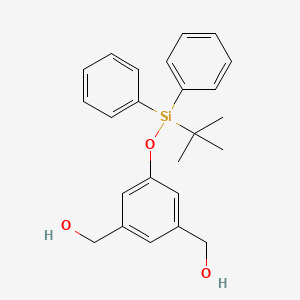

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol

説明

The compound “5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol” likely belongs to the class of organosilicon compounds. These compounds are often used in organic synthesis due to their stability and reactivity .

Synthesis Analysis

The synthesis of organosilicon compounds often involves reactions between silanes and alcohols or benzyl halides . For example, bis(trimethylsilyl)amino thiophosphorane reacts with alcohols to form compounds with a distorted tetrahedral environment around the central atom .Molecular Structure Analysis

Molecular structures of compounds similar to “5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol” feature complex arrangements, often with stereocenters and distorted geometries .Chemical Reactions Analysis

Chemical reactions involving organosilicon compounds can include photochemical heterolysis, where photolysis of similar compounds in alcoholic solvents produces solvent-incorporated adducts .Physical And Chemical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity of organosilicon compounds are influenced by their molecular structure. The chemical properties, including reactivity with other compounds and stability, are crucial for understanding the behavior of organosilicon compounds.科学的研究の応用

Isomerization and Synthesis Reactions

The compound has been utilized in isomerization reactions, particularly in the study of olefin isomerization using RuClH(CO)(PPh3)3. In a specific experiment, the compound underwent double-bond migration when refluxed with the ruthenium catalyst, showcasing its utility in synthesizing various conjugated and deconjugated organic structures, which are valuable in synthetic organic chemistry (Wakamatsu et al., 2000).

Hydroxyl Group Protection

It also finds applications in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. This method combines stability under varied conditions with susceptibility to easy removal by specific agents, proving useful in hydroxyl-protecting applications and in the synthesis of prostaglandins (E. Corey & A. Venkateswarlu, 1972).

Ligand Synthesis for Asymmetric Catalysis

The compound is involved in the synthesis of rigid P-chiral phosphine ligands, which have been used with rhodium complexes for the asymmetric hydrogenation of functionalized alkenes. This application is significant in the efficient preparation of chiral pharmaceutical ingredients (T. Imamoto et al., 2012).

Metabolite Analysis

In clinical chemistry, derivatives of the compound have been used for the capillary gas-chromatographic profiling method for determining major catecholamine metabolites and estimating serotonin metabolites in urine, aiding in the diagnosis and follow-up of patients with functional tumors and other conditions (F. Muskiet et al., 1981).

Synthesis of Cryptophycin-24 (Arenastatin A)

The compound has been a key intermediate in the total synthesis of cryptophycin-24 (Arenastatin A), a compound amenable to structural modifications, which holds potential in the development of new therapeutic agents (M. Eggen et al., 2000).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[3-[tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3Si/c1-24(2,3)28(22-10-6-4-7-11-22,23-12-8-5-9-13-23)27-21-15-19(17-25)14-20(16-21)18-26/h4-16,25-26H,17-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGCKICZDBMMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC(=C3)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659769 | |

| Record name | (5-{[tert-Butyl(diphenyl)silyl]oxy}-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol | |

CAS RN |

482627-84-9 | |

| Record name | (5-{[tert-Butyl(diphenyl)silyl]oxy}-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521791.png)

![N-Boc-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1521800.png)

![{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1521804.png)

![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)